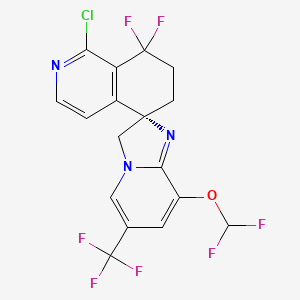
Hif-2|A-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hif-2|A-IN-8 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumor progression . This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hif-2|A-IN-8 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties . Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure the compound meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Hif-2|A-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced stability, solubility, and biological activity .
Scientific Research Applications
Hif-2|A-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the role of HIF-2α in various biochemical pathways . In biology, it helps researchers understand the mechanisms of hypoxia response and its impact on cellular functions . In medicine, this compound is being investigated for its potential to treat cancers that exhibit high levels of HIF-2α activity . Additionally, it has industrial applications in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
Hif-2|A-IN-8 exerts its effects by selectively inhibiting HIF-2α, thereby disrupting the transcriptional activation of hypoxia-responsive genes . This inhibition affects various molecular targets and pathways involved in angiogenesis, erythropoiesis, and tumor progression . By blocking HIF-2α activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
Comparison with Similar Compounds
Hif-2|A-IN-8 is unique compared to other HIF inhibitors due to its high selectivity for HIF-2α . Similar compounds include HIF-1α inhibitors and other HIF-2α inhibitors, such as PT2385 . While HIF-1α inhibitors target a different isoform of the hypoxia-inducible factor, this compound specifically targets HIF-2α, making it more suitable for cancers that predominantly rely on HIF-2α activity . This selectivity enhances its therapeutic potential and reduces off-target effects .
Properties
Molecular Formula |
C17H11ClF7N3O |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |
InChI Key |
OARXSQSRBRVMQA-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC(C2=C([C@]13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Canonical SMILES |
C1CC(C2=C(C13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
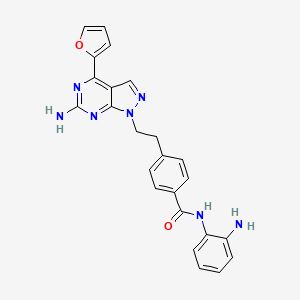
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)
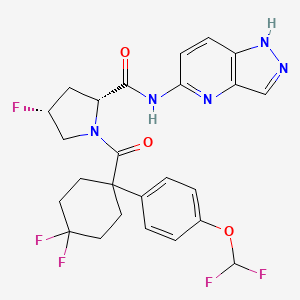
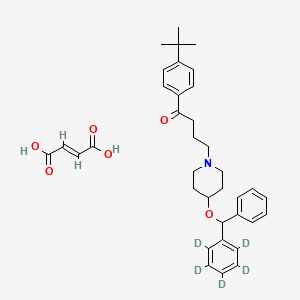
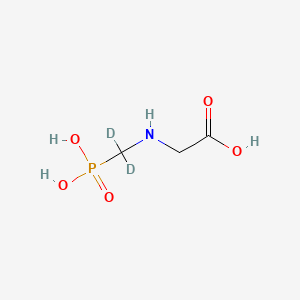
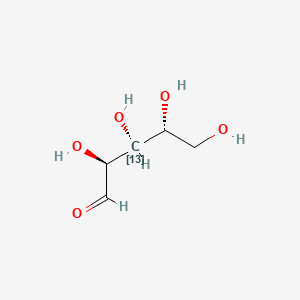

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
